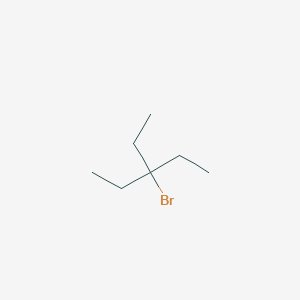

3-Bromo-3-ethylpentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-3-ethylpentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWMTSXDBBJVHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-3-ethylpentane from 3-ethyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-3-ethylpentane from 3-ethyl-3-pentanol (B146929). The document details the underlying reaction mechanism, experimental protocols, and relevant quantitative data to support research and development in synthetic and medicinal chemistry.

Introduction

The conversion of tertiary alcohols to tertiary alkyl halides is a fundamental transformation in organic synthesis. This compound, a tertiary alkyl bromide, serves as a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. The synthesis from its corresponding tertiary alcohol, 3-ethyl-3-pentanol, is typically achieved through a nucleophilic substitution reaction under acidic conditions. This guide will focus on the prevalent SN1 (Substitution Nucleophilic Unimolecular) mechanism governing this transformation.

Reaction Mechanism and Signaling Pathway

The reaction of 3-ethyl-3-pentanol with hydrobromic acid proceeds through an SN1 mechanism. This is a multi-step process initiated by the protonation of the alcohol's hydroxyl group, which transforms it into a good leaving group (water). The subsequent departure of the water molecule results in the formation of a stable tertiary carbocation. Finally, the bromide ion, acting as a nucleophile, attacks the carbocation to form the final product, this compound.[1][2]

The key steps are outlined below:

-

Protonation of the alcohol: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from the hydrobromic acid.

-

Formation of a carbocation: The protonated hydroxyl group (oxonium ion) departs as a water molecule, leaving behind a planar, sp²-hybridized tertiary carbocation. This is the rate-determining step of the reaction.[3]

-

Nucleophilic attack by bromide: The bromide ion attacks the electrophilic carbocation from either face, leading to the formation of the alkyl bromide.

Caption: SN1 reaction pathway for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the product.

| Property | 3-ethyl-3-pentanol (Starting Material) | This compound (Product) | Reference(s) |

| Molecular Formula | C₇H₁₆O | C₇H₁₅Br | [4],[5] |

| Molecular Weight | 116.20 g/mol | 179.10 g/mol | [4],[5] |

| Appearance | Clear liquid | Not specified | [4] |

| Boiling Point | 140-142 °C | 55 °C @ 15 Torr | [4] |

| Density | 0.82 g/cm³ | Not specified | [4] |

| CAS Number | 597-49-9 | 73908-04-0 | [4],[5] |

| Typical Yield | Not applicable | High (specific value depends on conditions) |

Experimental Protocols

Two common methods for the synthesis of tertiary alkyl bromides from tertiary alcohols are presented below. These are generalized procedures that can be adapted for the synthesis of this compound. For tertiary alcohols, the reaction is often facile and can proceed at room temperature.[1]

Method A: Using Concentrated Hydrobromic Acid

This is the most direct method for this conversion.

Materials:

-

3-ethyl-3-pentanol

-

Concentrated hydrobromic acid (48% aqueous solution)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Separatory funnel

-

Round-bottom flask

-

Distillation apparatus

Procedure:

-

In a separatory funnel, combine 3-ethyl-3-pentanol and an equimolar amount of concentrated hydrobromic acid.

-

Stopper the funnel and shake the mixture for 10-15 minutes. Vent the funnel periodically to release any pressure buildup.

-

Allow the layers to separate. The upper layer is the crude this compound.

-

Drain the lower aqueous layer.

-

Wash the organic layer with an equal volume of water to remove any remaining acid.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid. Again, vent the funnel frequently.

-

Wash the organic layer with brine to remove any dissolved water.

-

Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Decant or filter the dried liquid into a round-bottom flask.

-

Purify the this compound by distillation. Collect the fraction boiling at the appropriate temperature (the boiling point at atmospheric pressure will be higher than the reported 55 °C at 15 Torr).

Method B: In-situ Generation of HBr from Sodium Bromide and Sulfuric Acid

This method generates hydrobromic acid in the reaction mixture.

Materials:

-

3-ethyl-3-pentanol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Separatory funnel

-

Round-bottom flask with a reflux condenser

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve sodium bromide in water.

-

Add 3-ethyl-3-pentanol to the flask.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.

-

Attach a reflux condenser and gently heat the mixture for 30-60 minutes.

-

Allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel. Two layers will form.

-

Separate the layers and follow the washing and drying steps as described in Method A (steps 5-9).

-

Purify the product by distillation.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-ethyl-3-pentanol is a straightforward and efficient process that relies on the well-established SN1 reaction mechanism. This guide provides the necessary theoretical background and practical considerations for successfully carrying out this synthesis in a laboratory setting. The choice between using concentrated hydrobromic acid directly or generating it in-situ offers flexibility depending on the available reagents and desired reaction conditions. Proper work-up and purification are crucial for obtaining a high-purity product suitable for further applications in drug development and organic synthesis.

References

- 1. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 3-Ethyl-3-pentanol - Wikipedia [en.wikipedia.org]

- 5. This compound | C7H15Br | CID 12571322 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-Bromo-3-ethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-3-ethylpentane, a tertiary alkyl halide. The information presented herein is intended to support research and development activities by providing key data on its synthesis, purification, reactivity, and spectroscopic characterization.

Core Physical and Chemical Properties

This compound, also known as triethylcarbinyl bromide, is a halogenated alkane with the chemical formula C₇H₁₅Br.[1][2][3] Its structure consists of a central carbon atom bonded to a bromine atom and three ethyl groups. This tertiary structure significantly influences its chemical reactivity. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅Br | [1][2][3] |

| Molecular Weight | 179.10 g/mol | [1][4] |

| CAS Number | 73908-04-0 | [2][3][4] |

| Boiling Point | 55 °C at 15 Torr | [2] |

| Density (predicted) | 1.138 ± 0.06 g/cm³ | [2] |

| LogP (predicted) | 3.35010 | [2] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [2][4] |

Synthesis and Purification

Synthesis Protocol: From 3-Ethylpentan-3-ol

A common method for the synthesis of this compound is the reaction of the corresponding tertiary alcohol, 3-ethylpentan-3-ol, with a brominating agent. One documented method involves the use of trimethylsilyl (B98337) bromide.[2] While the specific literature for a detailed protocol with trimethylsilyl bromide was not found, a general and effective method for the conversion of tertiary alcohols to tertiary alkyl bromides involves the use of hydrobromic acid.

Experimental Protocol: Synthesis of this compound from 3-Ethylpentan-3-ol with Hydrobromic Acid

-

Materials:

-

3-Ethylpentan-3-ol

-

Concentrated Hydrobromic Acid (48%)

-

Anhydrous Calcium Chloride

-

Sodium Bicarbonate solution (5%)

-

Deionized Water

-

Diethyl ether or other suitable organic solvent

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-ethylpentan-3-ol.

-

Cool the flask in an ice bath and slowly add an excess of cold, concentrated hydrobromic acid with stirring. Due to the reactive nature of the tertiary alcohol, the reaction is often vigorous.

-

After the initial reaction subsides, remove the ice bath and allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Transfer the reaction mixture to a separatory funnel. The organic layer, containing the crude this compound, will typically be the upper layer.

-

Separate the organic layer and wash it sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter to remove the drying agent. The resulting solution contains the crude this compound.

-

Purification Protocol: Fractional Distillation

The primary method for purifying this compound is fractional distillation, which separates compounds based on differences in their boiling points. This is particularly important to remove any unreacted starting material or byproducts.

Experimental Protocol: Purification by Fractional Distillation

-

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer

-

-

Procedure:

-

Transfer the crude this compound to the distillation flask along with a few boiling chips.

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Begin heating the distillation flask gently.

-

Carefully monitor the temperature at the head of the fractionating column.

-

Collect the fraction that distills at the boiling point of this compound (55 °C at 15 Torr).[2] It is advisable to collect fractions over a narrow temperature range to ensure high purity.

-

The purity of the collected fractions can be assessed by techniques such as gas chromatography (GC) or NMR spectroscopy.

-

Chemical Reactivity and Mechanisms

As a tertiary alkyl halide, this compound readily undergoes nucleophilic substitution (Sₙ1) and elimination (E1) reactions, particularly in the presence of a weak nucleophile and a polar protic solvent. A common example is its reaction when heated in methanol.

Sₙ1 and E1 Reactions in Methanol

When this compound is heated in methanol, it undergoes a solvolysis reaction that yields a mixture of substitution and elimination products. The reaction proceeds through a stable tertiary carbocation intermediate.

The workflow for this reaction is depicted below:

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the molecule (three equivalent ethyl groups attached to a central carbon), the NMR spectra are relatively simple.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three different carbon environments:

-

The quaternary carbon bonded to the bromine atom.

-

The methylene (B1212753) (-CH₂-) carbons of the ethyl groups.

-

The methyl (-CH₃) carbons of the ethyl groups.

¹H NMR: The ¹H NMR spectrum is expected to show two signals:

-

A quartet for the methylene protons (-CH₂-) due to coupling with the adjacent methyl protons.

-

A triplet for the methyl protons (-CH₃-) due to coupling with the adjacent methylene protons.

For the related 3-ethylpentane (B1585240), the -CH₃ protons appear around 0.84 ppm and the -CH₂- protons are in the range of 1.09-1.43 ppm.[6] The bromine atom in this compound would likely cause a downfield shift of the methylene proton signals.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-C bond vibrations. Key expected peaks are summarized in Table 2.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2975-2850 | C-H stretching | -CH₃, -CH₂- |

| 1465-1450 | C-H bending (scissoring) | -CH₂- |

| 1380-1370 | C-H bending (umbrella) | -CH₃ |

| ~700-500 | C-Br stretching | C-Br |

The fingerprint region (below 1500 cm⁻¹) will contain complex vibrations characteristic of the entire molecule. The IR spectrum of the parent alkane, 3-ethylpentane, shows strong C-H stretching and bending vibrations in the expected regions.[7] The presence of the C-Br bond in this compound would introduce a characteristic absorption at a lower wavenumber.

References

- 1. This compound | C7H15Br | CID 12571322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound [webbook.nist.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. C7H16 C-13 nmr spectrum of 3-ethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-ethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 3-ETHYLPENTANE(617-78-7) 1H NMR spectrum [chemicalbook.com]

- 7. C7H16 infrared spectrum of 3-ethylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3-ethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Analysis of 3-Bromo-3-ethylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Bromo-3-ethylpentane, a tertiary alkyl halide. Due to the limited availability of published experimental spectra for this specific compound in public databases, this guide focuses on predicted spectroscopic values and analysis based on established principles and data from analogous structures. It serves as a valuable resource for the identification and characterization of this compound and similar molecules in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established empirical rules, spectral data of structurally similar compounds such as 3-bromopentane (B47287) and 3-ethylpentane, and general knowledge of spectroscopic principles for alkyl halides.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₃ | 0.9 - 1.1 | Triplet (t) | 9H |

| -CH₂- | 1.8 - 2.1 | Quartet (q) | 6H |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Br (Quaternary) | 60 - 70 |

| -CH₂- | 30 - 40 |

| -CH₃ | 8 - 15 |

Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2850 - 3000 | Strong |

| C-H bend (CH₃ and CH₂) | 1375 - 1470 | Medium |

| C-Br stretch | 500 - 600 | Medium to Strong |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation | Relative Abundance |

| 178/180 | Molecular ion peak [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) | Low |

| 99 | [M - Br]⁺, loss of bromine radical | High |

| 71 | [C₅H₁₁]⁺, subsequent fragmentation | High |

| 43 | [C₃H₇]⁺, further fragmentation | High (often base peak) |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality spectroscopic data for a tertiary alkyl halide like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) to obtain a spectrum with singlet peaks for each unique carbon.

-

Spectral Width: Approximately 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (longer delay for quaternary carbons).

-

Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance and sensitivity.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integration to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the C-Br bond.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding vibrational modes (e.g., C-H stretch, C-H bend, C-Br stretch).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40 - 400.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺). Note the characteristic isotopic pattern for bromine (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to ⁷⁹Br and ⁸¹Br).

-

Analyze the major fragment ions and propose logical fragmentation pathways to account for their formation. This will provide structural information about the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, showing how data from different techniques are integrated to confirm the molecular structure.

Stability and Storage of 3-Bromo-3-ethylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 3-Bromo-3-ethylpentane (CAS No: 73908-04-0), a tertiary alkyl halide. Understanding the chemical stability of this reagent is critical for ensuring experimental reproducibility, maintaining purity, and ensuring safety in research and development settings. This document outlines the key factors influencing its stability, its primary degradation pathways, and recommended protocols for storage, handling, and stability assessment.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C7H15Br | [1][2] |

| Molecular Weight | 179.10 g/mol | [1][2] |

| Structure | Tertiary Alkyl Bromide | N/A |

Factors Influencing Stability

The stability of this compound is influenced by several environmental and chemical factors. As a tertiary alkyl halide, it is particularly susceptible to degradation through nucleophilic substitution and elimination reactions.

| Factor | Effect on Stability | Mitigation Strategy |

| Temperature | Elevated temperatures significantly accelerate the rates of both substitution (SN1) and elimination (E1) reactions, leading to the formation of alcohols, ethers (in the presence of alcohol solvents), and alkenes. Thermal decomposition at higher temperatures can lead to the elimination of hydrogen bromide. | Store at controlled room temperature, or as recommended by the supplier. For long-term storage, refrigeration (2-8°C) in a well-sealed container may be considered to minimize degradation. |

| Light (UV) | The Carbon-Bromine bond is susceptible to homolytic cleavage when exposed to UV light. This process generates free radicals, which can initiate uncontrolled chain reactions, leading to a variety of degradation products and potential polymerization. | Store in amber glass vials or other opaque containers to protect from light. Conduct manipulations in a fume hood with the sash down to minimize exposure to overhead lighting where possible. |

| Moisture (Water) | Water acts as a nucleophile, leading to slow hydrolysis via an SN1 mechanism to form 3-ethyl-3-pentanol (B146929). The presence of moisture will lead to a gradual decrease in the purity of the material over time. | Store in a tightly sealed container with a PTFE-lined cap to prevent moisture ingress. Storage in a desiccator or under an inert atmosphere is recommended. |

| Presence of Bases/Acids | Strong bases will promote dehydrohalogenation via an E2 mechanism to form alkenes. Even weak bases can accelerate decomposition. Acids can catalyze both substitution and elimination pathways. | Ensure storage containers and handling equipment are clean and free of acidic or basic residues. Avoid storage in proximity to strong acids, bases, and reactive metals. |

| Atmosphere | While not highly reactive with oxygen at ambient temperatures, long-term storage in the presence of air is not ideal. To ensure the highest purity, an inert atmosphere is recommended. | For long-term storage or for high-purity applications, storing under an inert atmosphere of argon or nitrogen is best practice. |

Primary Degradation Pathways

This compound primarily degrades through two competitive pathways: unimolecular nucleophilic substitution (SN1) and unimolecular elimination (E1). The tertiary nature of the substrate allows for the formation of a relatively stable tertiary carbocation intermediate, which is central to both mechanisms.

Nucleophilic Substitution (SN1)

In the presence of nucleophiles such as water or alcohols, this compound can undergo solvolysis. This is a two-step reaction involving the formation of a carbocation intermediate.

Elimination (E1)

Concurrent with the SN1 pathway, the carbocation intermediate can also undergo elimination of a proton from a beta-carbon, leading to the formation of an alkene. This pathway is also favored by heat.

Recommended Storage Conditions

To ensure the long-term stability and maintain the purity of this compound, the following storage conditions are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | Controlled Room Temperature (20-25°C). Refrigeration (2-8°C) for long-term storage. | Minimizes the rate of substitution and elimination reactions. |

| Atmosphere | Inert Atmosphere (Argon or Nitrogen). | Prevents hydrolysis from atmospheric moisture and potential oxidation. |

| Container | Tightly-sealed amber glass bottle with a PTFE-lined cap. | Protects from light to prevent photolytic decomposition and provides a non-reactive seal against moisture. |

| Chemical Segregation | Store separately from strong bases, strong oxidizers, and reactive metals. | Prevents accidental contact and potentially violent reactions. |

Experimental Protocols for Stability Assessment

A rigorous assessment of stability involves monitoring the purity of this compound over time under controlled conditions. The primary analytical techniques for this are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Assessment by GC-MS

GC-MS is a highly sensitive method for separating and identifying volatile degradation products, such as the corresponding alcohol (3-ethyl-3-pentanol) and alkene (3-ethyl-2-pentene).

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a high-purity, volatile, and non-reactive solvent (e.g., hexane (B92381) or ethyl acetate).

-

Method Development: Develop a GC method with a suitable temperature ramp to achieve baseline separation of the parent compound from potential impurities and degradation products.

-

Initial Analysis (Time-Zero): Analyze a freshly prepared sample to establish the initial purity profile and retention times of all components.

-

Stability Study: Store aliquots of the bulk material under various test conditions (e.g., 4°C in the dark, 25°C with light exposure, 40°C in the dark).

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, 12 months), withdraw an aliquot from each storage condition, prepare a sample, and analyze it using the established GC-MS method.

-

Data Analysis: Calculate the purity by area percent normalization. Track the decrease in the main peak area and the increase in impurity peaks over time to determine the rate of degradation under each condition.

Structural Confirmation by NMR Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to monitor the appearance of degradation products, which will have characteristic signals distinct from the parent compound.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. An internal standard (e.g., TMS or a stable compound with a known concentration) can be added for quantitative analysis.

-

Initial Spectrum (Time-Zero): Acquire and record a high-resolution spectrum of a fresh sample.

-

Stability Monitoring: Store the NMR tube under the desired test condition.

-

Time-Point Analysis: Acquire spectra at regular intervals.

-

Data Analysis: Monitor for the appearance of new peaks. For example, the formation of 3-ethyl-3-pentanol would result in the appearance of a hydroxyl proton signal and shifts in the signals of the adjacent carbons and protons. The formation of 3-ethyl-2-pentene (B1580655) would show characteristic vinylic proton signals.

Conclusion

This compound is a reactive tertiary alkyl halide whose stability is highly dependent on storage conditions. Its primary degradation pathways are nucleophilic substitution (SN1) and elimination (E1), which are accelerated by heat, light, and the presence of nucleophiles or bases. To ensure its integrity and purity for research and development applications, it is imperative to store this compound under an inert atmosphere, protected from light and moisture, and at a controlled room temperature or below. Regular analytical testing using methods such as GC-MS is recommended to monitor the purity of aged stock.

References

Synthesis of 3-Bromo-3-ethylpentane via S_N1 Reaction with HBr: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-bromo-3-ethylpentane from 3-ethyl-3-pentanol (B146929) using hydrobromic acid. The described methodology follows a classic nucleophilic substitution (S_N1) pathway, a fundamental reaction in organic chemistry for the conversion of tertiary alcohols to alkyl halides. This guide provides comprehensive experimental protocols, quantitative data, and a mechanistic overview to support research and development in medicinal chemistry and drug discovery.

Reaction Overview and Mechanism

The synthesis of this compound is achieved through the reaction of 3-ethyl-3-pentanol, a tertiary alcohol, with hydrobromic acid. This transformation proceeds via an S_N1 (Substitution Nucleophilic Unimolecular) mechanism. The reaction is initiated by the protonation of the hydroxyl group of the alcohol by the strong acid (HBr), forming a good leaving group (water). Subsequently, the departure of the water molecule results in the formation of a stable tertiary carbocation. The reaction concludes with the nucleophilic attack of the bromide ion on the carbocation, yielding the final product, this compound.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of the reactant and the product is provided in the table below for easy reference.

| Property | 3-Ethyl-3-pentanol | This compound |

| Molecular Formula | C₇H₁₆O | C₇H₁₅Br |

| Molecular Weight | 116.20 g/mol | 179.10 g/mol [3] |

| Appearance | Colorless liquid | - |

| Boiling Point | 141-142 °C | - |

| Density | 0.839 g/cm³ | - |

| Solubility | Slightly soluble in water | - |

Experimental Protocol

Materials:

-

3-Ethyl-3-pentanol

-

Concentrated Hydrobromic Acid (48% aqueous solution)

-

Anhydrous Sodium Sulfate

-

Sodium Bicarbonate solution (5%, aqueous)

-

Deionized Water

-

Diethyl ether (or other suitable extraction solvent)

Equipment:

-

Round-bottom flask

-

Separatory funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Distillation apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 3-ethyl-3-pentanol and a molar excess of concentrated hydrobromic acid (typically 2-3 equivalents).

-

Reaction Conditions: The reaction mixture is stirred vigorously at room temperature. For less reactive tertiary alcohols, gentle heating may be required. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion of the reaction, the mixture is transferred to a separatory funnel. The organic layer is separated from the aqueous layer.

-

Washing: The organic layer is washed sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying: The organic layer is dried over anhydrous sodium sulfate.

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is purified by fractional distillation to yield the pure product.

Quantitative Data

Due to the lack of a specific published procedure for this exact reaction, an experimental yield cannot be definitively cited. However, S_N1 reactions of tertiary alcohols with HBr are generally known to proceed with good to excellent yields.

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR spectra for this compound are not available in the public domain. However, based on the structure, the expected signals can be predicted.

Expected ¹H NMR signals for this compound:

-

A triplet corresponding to the methyl protons of the ethyl groups.

-

A quartet corresponding to the methylene (B1212753) protons of the ethyl groups.

Expected ¹³C NMR signals for this compound:

-

A signal for the methyl carbons of the ethyl groups.

-

A signal for the methylene carbons of the ethyl groups.

-

A signal for the quaternary carbon bonded to the bromine atom.

Mechanistic and Experimental Workflow Diagrams

To visually represent the key processes, the following diagrams have been generated using the DOT language.

Caption: S_N1 reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Conversion of 3-ethyl-3-pentanol to 3-Bromo-3-ethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical conversion of the tertiary alcohol, 3-ethyl-3-pentanol (B146929), to the corresponding alkyl halide, 3-bromo-3-ethylpentane. This transformation is a classic example of a nucleophilic substitution reaction, proceeding through a well-defined S(_N)1 mechanism. This document outlines the underlying reaction mechanism, provides detailed experimental protocols, and presents relevant quantitative data for the compounds involved.

Core Reaction Mechanism: An S(_N)1 Pathway

The conversion of 3-ethyl-3-pentanol to this compound is a unimolecular nucleophilic substitution (S(_N)1) reaction. This multi-step process is initiated by the protonation of the alcohol's hydroxyl group in the presence of a strong acid, typically hydrobromic acid (HBr). This protonation transforms the poor leaving group, hydroxide (B78521) (-OH), into a good leaving group, water (H(_2)O).

The subsequent departure of the water molecule results in the formation of a stable tertiary carbocation. The stability of this intermediate is a key factor driving the S(_N)1 pathway. Finally, the bromide ion (Br

−The key steps of the S(_N)1 mechanism are:

-

Protonation of the Alcohol: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from the hydrobromic acid.

-

Formation of the Carbocation: The protonated hydroxyl group (oxonium ion) departs as a water molecule, leaving behind a tertiary carbocation. This is the rate-determining step of the reaction.

-

Nucleophilic Attack: The bromide ion attacks the electrophilic carbocation to form the carbon-bromine bond.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physical Properties

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Starting Material | 3-ethylpentan-3-ol | 597-49-9 | C(7)H({16})O | 116.20 | 141-142 | 0.839 |

| Product | This compound | 73908-04-0 | C(7)H({15})Br | 179.10 | 55 (at 15 Torr) | ~1.138 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 3-ethyl-3-pentanol | 0.85 (t, 9H), 1.45 (q, 6H), 1.55 (s, 1H) | 8.5, 33.0, 75.0 | 3400 (broad, O-H stretch), 2970, 2880 (C-H stretch), 1150 (C-O stretch) |

| This compound | 1.05 (t, 9H), 2.00 (q, 6H) | 10.1, 40.5, 70.1 | 2975, 2885 (C-H stretch), 570 (C-Br stretch) |

Note: NMR data is predicted and/or compiled from various sources. IR data highlights characteristic peaks.

Experimental Protocols

Materials:

-

3-ethyl-3-pentanol

-

Concentrated hydrobromic acid (48% aqueous solution)

-

Anhydrous calcium chloride or sodium sulfate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Diethyl ether or dichloromethane (B109758) (for extraction)

-

Round-bottom flask

-

Separatory funnel

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-ethyl-3-pentanol.

-

Addition of HBr: Cool the flask in an ice bath and slowly add an excess of concentrated hydrobromic acid with stirring. A typical molar excess of HBr would be 2-3 equivalents relative to the alcohol.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Gentle heating may be applied to increase the reaction rate, but this should be monitored carefully to avoid excessive side reactions. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ice-cold water.

-

Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (2 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally with brine.

-

Drying: Dry the organic layer over anhydrous calcium chloride or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude this compound can be purified by distillation under reduced pressure.

Expected Yield:

While a specific yield for this reaction is not documented, typical yields for S(_N)1 reactions of tertiary alcohols with HBr are generally high, often in the range of 70-90%, assuming proper technique and purification.

Mandatory Visualizations

Reaction Mechanism Diagram

Caption: S(_N)1 reaction mechanism for the conversion of 3-ethyl-3-pentanol to this compound.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the synthesis of this compound.

Navigating the Spectral Landscape: An In-depth Guide to the Expected ¹H and ¹³C NMR Shifts of 3-Bromo-3-ethylpentane

For Immediate Release

In the intricate world of drug development and scientific research, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structural details of organic molecules. This whitepaper provides a comprehensive technical guide to the expected ¹H and ¹³C NMR chemical shifts for 3-bromo-3-ethylpentane, a halogenated alkane. The following sections present predicted spectral data, detailed experimental protocols for data acquisition, and logical diagrams to visualize the molecular structure and experimental workflow, catering to researchers, scientists, and drug development professionals.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of readily available experimental spectra for this compound in public databases, the following chemical shifts have been predicted. These estimations are based on the known experimental data for the parent compound, 3-ethylpentane, with the application of established substituent chemical shift (SCS) effects for a bromine atom. The bromine atom introduces significant changes in the electronic environment of the nearby nuclei, leading to predictable downfield shifts.

Molecular Structure and Atom Numbering:

To facilitate the discussion of the NMR data, the carbon and hydrogen atoms of this compound are numbered as follows:

Figure 1: Molecular structure of this compound with atom numbering.

Due to the molecule's symmetry, the three ethyl groups are chemically equivalent. This results in two distinct proton environments (H1 and H2) and three distinct carbon environments (C1, C2, and C3).

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR chemical shifts for this compound are summarized in Table 1. The presence of the electronegative bromine atom on the quaternary carbon (C3) is expected to deshield the adjacent methylene (B1212753) protons (H2), causing a significant downfield shift compared to 3-ethylpentane. The effect on the more distant methyl protons (H1) will be less pronounced.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H1 (CH₃) | 0.9 - 1.1 | Triplet (t) | 9H |

| H2 (CH₂) | 1.8 - 2.0 | Quartet (q) | 6H |

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts are presented in Table 2. The most significant effect of the bromine substitution is observed at the α-carbon (C3), which is expected to be shifted considerably downfield. The β-carbons (C2) will also experience a downfield shift, though to a lesser extent. The chemical shift of the γ-carbons (C1) will be minimally affected.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₃) | 8 - 12 |

| C2 (CH₂) | 30 - 35 |

| C3 (C-Br) | 65 - 75 |

Experimental Protocols

The following is a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation

-

Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For nonpolar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a suitable choice.

-

Concentration:

-

For ¹H NMR, prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.8 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration of 20-100 mg in 0.6-0.8 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Sample Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a reference point for the chemical shifts of the analyte.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for routine analysis.

-

Shimming: Homogenize the magnetic field across the sample by adjusting the shim coils of the spectrometer. This process is crucial for obtaining sharp, well-resolved NMR signals.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton resonances (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for the relaxation of the nuclei.

-

Number of Scans: For a moderately concentrated sample, 8-16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Spectral Width: A wider spectral width is required compared to ¹H NMR (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally used.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is necessary to obtain a spectrum with an adequate signal-to-noise ratio.

-

Logical and Experimental Workflow

The general workflow for NMR analysis, from sample preparation to final data interpretation, is illustrated in the following diagram.

Figure 2: General workflow for NMR spectroscopy.

This guide provides a foundational understanding of the expected NMR spectral characteristics of this compound and a standardized protocol for their experimental determination. These data and methodologies are intended to support the research and development efforts of professionals in the chemical and pharmaceutical sciences.

A Technical Guide to the Solubility of 3-Bromo-3-ethylpentane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the solubility of 3-bromo-3-ethylpentane, a tertiary haloalkane. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the fundamental principles governing its solubility and provides a detailed experimental protocol for its determination. The principle of "like dissolves like" is explored, and a qualitative solubility profile in various organic solvents is presented. Furthermore, a robust experimental workflow is detailed for researchers seeking to quantify the solubility of this compound in their own laboratories.

Introduction to the Solubility of Haloalkanes

The solubility of a substance is a critical physicochemical property, profoundly influencing its behavior in chemical reactions, formulations, and biological systems. For haloalkanes such as this compound, solubility is dictated by the intermolecular forces between the solute and the solvent molecules.[1]

This compound (C7H15Br) is a tertiary bromoalkane. Its structure, featuring a significant nonpolar alkyl framework and a polar carbon-bromine bond, results in a molecule with a low overall polarity. The primary intermolecular forces at play are London dispersion forces, with a minor contribution from dipole-dipole interactions.[1]

The general principle of "like dissolves like" is paramount in predicting the solubility of haloalkanes.[2] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1] Consequently, haloalkanes are typically miscible with nonpolar and weakly polar organic solvents, as the energy required to break the existing solute-solute and solvent-solvent interactions is comparable to the energy released upon the formation of new solute-solvent interactions.[3][4] Conversely, their solubility in highly polar solvents like water is very low.[5]

Predicted Solubility Profile of this compound

| Solvent Category | Solvent Example | Predicted Solubility of this compound | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl ether | High | Similar nonpolar characteristics and reliance on London dispersion forces for intermolecular interactions. |

| Weakly Polar | Dichloromethane, Chloroform | High | The weak polarity of these solvents is compatible with the low overall polarity of this compound. |

| Polar Aprotic | Acetone, Ethyl acetate | Moderate | The polarity of these solvents is higher, which may lead to less favorable solute-solvent interactions compared to nonpolar solvents. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The strong hydrogen bonding in these solvents makes the dissolution of a nonpolar solute energetically less favorable. |

| Highly Polar | Water | Very Low | The significant difference in polarity and the strong hydrogen bonding network of water prevent miscibility.[5] |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol is based on the widely accepted "shake-flask" method, which is considered a reliable technique for solubility determination.[6]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Vials with airtight caps

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector (GC-FID), or a UV/Vis Spectrophotometer if the analyte has a chromophore, though less likely for this compound).

Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a series of vials. The presence of undissolved solute is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be agitated continuously during this time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solute settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved microparticles.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using the chosen analytical method (e.g., GC-FID).

-

Analyze the diluted samples and determine their concentration from the calibration curve.

-

-

Data Analysis and Reporting:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

- 1. smart.dhgate.com [smart.dhgate.com]

- 2. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 3. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]

- 4. quora.com [quora.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the SN1 Reaction of 3-Bromo-3-ethylpentane with Methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unimolecular nucleophilic substitution (SN1) reaction is a fundamental pathway in organic chemistry, characterized by a multi-step mechanism involving a carbocation intermediate. The solvolysis of tertiary alkyl halides in polar protic solvents, such as the reaction of 3-bromo-3-ethylpentane with methanol (B129727), serves as a classic example of the SN1 pathway. In this reaction, methanol acts as both the solvent and the nucleophile.

This compound, a tertiary alkyl halide, readily undergoes SN1 reaction due to the stability of the resulting tertiary carbocation intermediate. The reaction proceeds in two main steps: the slow, rate-determining ionization of the alkyl halide to form a planar carbocation, followed by the rapid attack of the methanol nucleophile. A subsequent deprotonation step yields the final substitution product. Concurrently, a unimolecular elimination (E1) reaction can also occur, where methanol acts as a base to remove a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene. Heating the reaction mixture typically favors the E1 pathway over the SN1 pathway.[1]

These application notes provide a detailed overview of the SN1 reaction of this compound with methanol, including the reaction mechanism, a generalized experimental protocol for synthesis and kinetic analysis, and expected outcomes. The information herein is intended to guide researchers in designing and executing experiments related to SN1 reactions, which are crucial in various aspects of organic synthesis and drug development.

Data Presentation

Physical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| This compound | C7H15Br | 179.10 | 170-172 | 1.196 |

| Methanol | CH4O | 32.04 | 64.7 | 0.792 |

| 3-Methoxy-3-ethylpentane | C8H18O | 130.23 | 135-137 | 0.804 |

| 3-Ethyl-2-pentene | C7H14 | 98.20 | 95-96 | 0.719 |

Illustrative Kinetic Data for a Tertiary Alkyl Halide SN1 Reaction

Disclaimer: The following data is illustrative for a typical SN1 reaction of a tertiary alkyl halide and is not based on experimentally determined values for this compound with methanol due to the absence of specific data in the cited literature. It serves to demonstrate the expected trends.

| Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t½) (s) |

| 25 | 1.5 x 10⁻⁴ | 4621 |

| 35 | 4.8 x 10⁻⁴ | 1444 |

| 45 | 1.4 x 10⁻³ | 495 |

Illustrative Product Distribution

Disclaimer: The following data is illustrative and represents a potential outcome. The actual product ratio is dependent on specific reaction conditions, particularly temperature.

| Temperature (°C) | SN1 Product Yield (%) (3-Methoxy-3-ethylpentane) | E1 Product Yield (%) (3-Ethyl-2-pentene) |

| 25 | 85 | 15 |

| 50 | 70 | 30 |

Experimental Protocols

Protocol 1: Synthesis of 3-Methoxy-3-ethylpentane via SN1 Reaction

Objective: To synthesize 3-methoxy-3-ethylpentane from this compound and characterize the product.

Materials:

-

This compound

-

Anhydrous methanol

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Separatory funnel

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

-

NMR tubes and solvent (CDCl₃)

Procedure:

-

In a 100 mL round-bottom flask, combine 10.0 g of this compound with 40 mL of anhydrous methanol.

-

Add a magnetic stir bar and attach a reflux condenser.

-

Heat the mixture to a gentle reflux using a heating mantle and stir for 4 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with 20 mL of 5% sodium bicarbonate solution to neutralize any HBr formed.

-

Separate the organic layer and wash it with 20 mL of deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and collect the filtrate.

-

Purify the product by simple distillation, collecting the fraction boiling between 135-137 °C.

-

Characterize the product using ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Kinetic Study of the SN1 Reaction

Objective: To determine the rate constant of the solvolysis of this compound in methanol.

Materials:

-

This compound

-

Anhydrous methanol

-

Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)

-

Bromothymol blue indicator

-

Constant temperature water bath

-

Burette

-

Pipettes

-

Erlenmeyer flasks

-

Stopwatch

Procedure:

-

Prepare a 0.1 M solution of this compound in anhydrous methanol.

-

Place several sealed aliquots of the solution in a constant temperature water bath set to the desired temperature (e.g., 25 °C).

-

At regular time intervals, remove an aliquot and quench the reaction by adding it to a known volume of cold acetone.

-

Add a few drops of bromothymol blue indicator to the quenched solution.

-

Titrate the generated HBr with the standardized sodium hydroxide solution until the endpoint (blue color) is reached.

-

Record the volume of NaOH used.

-

The concentration of the alkyl halide at each time point can be calculated from the amount of HBr produced.

-

The rate constant (k) can be determined by plotting ln([R-Br]) versus time, where the slope of the line is -k. This is based on the first-order rate law for an SN1 reaction: Rate = k[Alkyl Halide].[2]

Mandatory Visualizations

Caption: SN1 reaction mechanism of this compound with methanol.

References

Application Notes and Protocols: E1 Elimination of 3-Bromo-3-ethylpentane

Introduction

This document provides a detailed overview of the unimolecular elimination (E1) reaction of 3-Bromo-3-ethylpentane in an ethanol (B145695) solvent. This reaction is a cornerstone example of solvolysis, where the solvent acts as both the base and the nucleophile. Due to the tertiary structure of the alkyl halide and the use of a weak base/nucleophile (ethanol), the reaction proceeds through a stable carbocation intermediate, leading to a mixture of elimination (E1) and substitution (SN1) products.[1][2][3] These application notes are intended for researchers in organic synthesis, drug development, and academia, providing both the theoretical framework and practical protocols for conducting and analyzing this reaction.

Key Features of the Reaction:

-

Substrate: Tertiary alkyl halide, favoring carbocation formation.[3][4]

-

Solvent: Polar protic solvent (ethanol) stabilizes the carbocation and halide ion intermediates.[1][4]

-

Mechanism: A two-step E1 mechanism competes with a concurrent SN1 pathway.[4][5][6]

-

Kinetics: The reaction follows first-order kinetics, as the rate-determining step is the unimolecular dissociation of the alkyl halide.[2][5][7]

-

Regioselectivity: The elimination products are governed by Zaitsev's rule, with the more substituted alkene being the major product.[2][8][9]

Reaction Mechanism and Energetics

The solvolysis of this compound in ethanol proceeds via a common tertiary carbocation intermediate for both the E1 and SN1 pathways.

Step 1: Formation of a Carbocation (Rate-Determining Step) The process begins with the slow, unimolecular dissociation of the carbon-bromine bond.[2][7] This endothermic step is rate-limiting and results in the formation of a planar, sp²-hybridized tertiary carbocation (3-ethylpentan-3-yl cation) and a bromide ion. The polar protic nature of ethanol is crucial for stabilizing these charged intermediates.[1][4]

Step 2: Product Formation (Fast Step) The carbocation intermediate is rapidly consumed in one of two competing pathways:

-

E1 Pathway (Elimination): An ethanol molecule acts as a weak base, abstracting a beta-hydrogen (a hydrogen atom on a carbon adjacent to the carbocation center).[2][4] This results in the formation of a carbon-carbon double bond (alkene). Deprotonation can occur from either of the two unique beta-positions, leading to two different alkene isomers.

-

SN1 Pathway (Substitution): An ethanol molecule acts as a nucleophile, attacking the electrophilic carbocation.[10] A subsequent deprotonation step yields the ether product, 3-ethoxy-3-ethylpentane.

The competition between E1 and SN1 is sensitive to reaction conditions, particularly temperature. Higher temperatures favor the elimination pathway due to the greater positive entropy change associated with forming more product molecules.[11]

Quantitative Data Summary

The product distribution of the solvolysis reaction is highly dependent on temperature. The following tables summarize representative quantitative data for this reaction.

Table 1: Product Distribution at 25°C

| Product Name | Structure | Type | Yield (%) |

| 3-Ethoxy-3-ethylpentane | CH₃CH₂C(OCH₂CH₃)(CH₂CH₃)₂ | SN1 | ~81% |

| 3-Ethyl-2-pentene (E/Z) | CH₃CH=C(CH₂CH₃)₂ | E1 (Zaitsev) | ~16% |

| 3-Ethyl-1-pentene | CH₂=C(CH₂CH₃)₃ | E1 (Hofmann) | ~3% |

Table 2: Effect of Temperature on Product Ratio

| Temperature (°C) | E1 Products Yield (%) | SN1 Product Yield (%) | E1/SN1 Ratio |

| 25 | 19 | 81 | 0.23 |

| 55 | 36 | 64 | 0.56 |

| 80 | 55 | 45 | 1.22 |

Note: Data are representative and may vary based on precise experimental conditions.

Detailed Experimental Protocol

This protocol describes a laboratory-scale procedure for the solvolysis of this compound in ethanol and subsequent product analysis.

4.1 Materials and Reagents

-

This compound (≥98%)

-

Ethanol (absolute, ≥99.5%)

-

Sodium bicarbonate (NaHCO₃), 5% aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle with stirrer

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

4.2 Reaction Procedure

-

Setup: Assemble a reflux apparatus consisting of a 100 mL round-bottom flask, a water-cooled condenser, and a magnetic stir bar. Ensure all glassware is dry.

-

Charging Flask: Add 50 mL of absolute ethanol to the round-bottom flask, followed by 5.0 g (27.9 mmol) of this compound.

-

Reflux: Heat the mixture to a gentle reflux (approx. 78-80°C) using the heating mantle. Allow the reaction to proceed under reflux with stirring for 4 hours.

-

Cooling: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.

4.3 Workup and Isolation

-

Quenching: Transfer the cooled reaction mixture to a 250 mL separatory funnel.

-

Washing: Add 50 mL of deionized water to the separatory funnel. Gently shake and allow the layers to separate. Discard the lower aqueous layer.

-

Neutralization: Wash the organic layer with 50 mL of 5% sodium bicarbonate solution to neutralize any HBr formed. Discard the aqueous layer.

-

Final Wash: Wash the organic layer again with 50 mL of deionized water.

-

Drying: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate for 15-20 minutes.

-

Filtration: Filter the solution to remove the drying agent. The resulting filtrate contains the product mixture in ethanol.

4.4 Product Analysis

-

GC-MS Analysis: Inject a small aliquot (e.g., 1 µL) of the final product solution into a GC-MS system.

-

Identification: Identify the products (3-ethoxy-3-ethylpentane, 3-ethyl-2-pentene, and 3-ethyl-1-pentene) by comparing their mass spectra with a reference library.

-

Quantification: Determine the relative percentages of each product by integrating the peak areas in the gas chromatogram.

Visualizations (Diagrams)

The following diagrams illustrate the key aspects of the E1 elimination reaction.

Caption: Competing E1 and SN1 reaction pathways for this compound.

Caption: Step-by-step workflow for the synthesis and analysis of products.

Caption: The influence of temperature on the E1 vs. SN1 product ratio.

References

- 1. E1 Reaction: Kinetics and Mechanism [moodle.tau.ac.il]

- 2. 8.2 E1 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Video: E1 Reaction: Kinetics and Mechanism [jove.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]

- 8. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]

- 9. 7.4 Introduction to Elimination Reactions [Zaitsev's Rule and the Stability of Alkenes] - Chad's Prep® [chadsprep.com]

- 10. quora.com [quora.com]

- 11. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols: 3-Bromo-3-ethylpentane as a Bulky Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-3-ethylpentane, a tertiary alkyl halide, serves as a valuable bulky alkylating agent in organic synthesis. Its sterically hindered triethylmethyl structure significantly influences its reactivity, primarily directing it towards unimolecular substitution (SN1) and elimination (E1 and E2) pathways. This steric bulk can be strategically employed to introduce the triethylmethyl group, a sterically demanding moiety, onto various nucleophiles. The resulting products, featuring this bulky group, can exhibit unique properties relevant to medicinal chemistry, such as increased metabolic stability or altered receptor binding profiles.

This document provides detailed application notes and experimental protocols for the use of this compound in key alkylation reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 73908-04-0 | [1][2] |

| Molecular Formula | C₇H₁₅Br | [1][2] |

| Molecular Weight | 179.10 g/mol | [1] |

| Appearance | Colorless liquid (presumed) | General knowledge |

| Boiling Point | 55 °C at 15 Torr | General knowledge |

| Density | ~1.14 g/cm³ (predicted) | General knowledge |

| Solubility | Insoluble in water, soluble in common organic solvents | General knowledge |

Applications in Organic Synthesis

Due to the tertiary nature of the carbon atom bearing the bromine, this compound is prone to steric hindrance, which largely prevents bimolecular substitution (SN2) reactions.[3][4] Instead, its reactivity is dominated by SN1, E1, and E2 mechanisms.

O-Alkylation of Alcohols and Phenols (SN1/E1 Pathway)

In the presence of a weak nucleophile and a polar protic solvent, such as an alcohol, this compound can undergo a solvolysis reaction that proceeds through a stable tertiary carbocation intermediate. This intermediate can then be trapped by the solvent acting as a nucleophile to yield a substitution product (ether) or undergo elimination to form an alkene. Heating the reaction mixture generally favors the elimination (E1) product over the substitution (SN1) product.[5]

General Reaction Scheme:

Experimental Protocol: Synthesis of 3-Ethoxy-3-ethylpentane (SN1)

This protocol describes a general procedure for the synthesis of 3-ethoxy-3-ethylpentane via an SN1 reaction.

-

Materials:

-

This compound

-

Anhydrous ethanol (B145695)

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of anhydrous ethanol (e.g., 10-20 eq), which acts as both the solvent and the nucleophile.

-

Gently heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the HBr formed.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to obtain 3-ethoxy-3-ethylpentane.

-

Caption: Workflow for the E2 synthesis of 3-ethyl-2-pentene.

N-Alkylation of Amines (SN1 Pathway)

The alkylation of amines with this compound is expected to proceed via an SN1 mechanism due to the tertiary nature of the alkyl halide. This would involve the formation of the triethylmethyl carbocation, which is then trapped by the amine nucleophile. However, direct alkylation of primary or secondary amines with tertiary halides can be challenging and often leads to a mixture of products or elimination. A large excess of the amine can be used to favor the formation of the mono-alkylated product.

Proposed General Protocol for N-Alkylation:

-

Materials:

-

This compound

-

Primary or secondary amine (large excess)

-

A polar aprotic solvent (e.g., acetonitrile)

-

A non-nucleophilic base (e.g., diisopropylethylamine, if needed to scavenge HBr)

-

Round-bottom flask

-

Stirring apparatus

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent.

-

Add a large excess of the amine (e.g., 10 eq or more).

-

Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture can be worked up by partitioning between an organic solvent and water. The organic layer is then washed, dried, and concentrated.

-

Purification of the sterically hindered amine can be achieved by column chromatography or crystallization.

-

Quantitative Data

Due to the limited availability of specific quantitative data for reactions involving this compound, the following table presents representative yields for analogous reactions of other tertiary alkyl halides, which are expected to exhibit similar reactivity patterns.

Table 2: Representative Yields for Reactions of Tertiary Alkyl Halides

| Alkylating Agent | Nucleophile/Base | Reaction Type | Product(s) | Representative Yield (%) |

| t-Butyl bromide | Ethanol (reflux) | SN1/E1 | t-Butyl ethyl ether / Isobutylene | 19% (E1), 81% (SN1) |

| t-Butyl bromide | Sodium ethoxide in ethanol | E2 | Isobutylene | >90% |

| 2-Bromo-2-methylbutane | Methanol (heated) | SN1/E1 | 2-Methoxy-2-methylbutane / 2-Methyl-2-butene & 2-Methyl-1-butene | Mixture, E1 favored with heat |

Applications in Drug Development

The introduction of bulky alkyl groups, such as the triethylmethyl group from this compound, can be a strategic approach in drug design.

-

Metabolic Stability: The steric hindrance provided by the triethylmethyl group can shield metabolically labile positions in a drug molecule, potentially reducing the rate of enzymatic degradation and prolonging the drug's half-life.

-

Receptor Binding: The size and shape of the triethylmethyl group can influence the binding affinity and selectivity of a ligand for its biological target. This can be exploited to fine-tune the pharmacological profile of a drug candidate.

-

Physicochemical Properties: The lipophilicity of a molecule can be modulated by the introduction of the triethylmethyl group, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Logical Relationships in Reactivity

The reactivity of this compound is governed by a competition between substitution and elimination pathways, which is dictated by the reaction conditions.

dot

Caption: Factors influencing the reaction pathways of this compound.

References

Application Notes and Protocols: Formation of Grignard Reagent from 3-Bromo-3-ethylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction